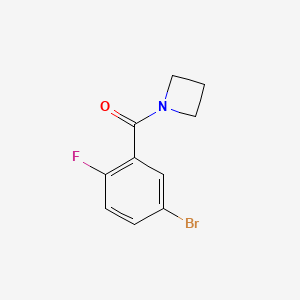
3-(3-Vinyl-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Vinyl-phenyl)-propionic acid methyl ester is an organic compound with a molecular structure that includes a vinyl group attached to a phenyl ring, which is further connected to a propionic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Vinyl-phenyl)-propionic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-vinylphenylboronic acid and methyl 3-bromopropionate.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the boronic acid with the bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(3-Vinyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3-(3-Vinyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用機序
The mechanism by which 3-(3-Vinyl-phenyl)-propionic acid methyl ester exerts its effects depends on the specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-phenyl)-propionic acid methyl ester
- 3-(3-Ethyl-phenyl)-propionic acid methyl ester
- 3-(3-Phenyl)-propionic acid methyl ester
Uniqueness
3-(3-Vinyl-phenyl)-propionic acid methyl ester is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
methyl 3-(3-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h3-6,9H,1,7-8H2,2H3 |
InChIキー |
HHZWNJMLYFTVEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=CC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




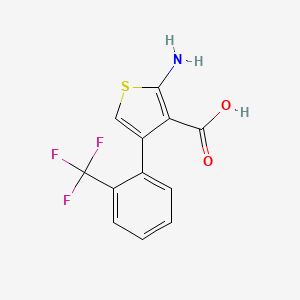



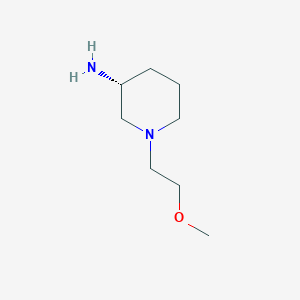
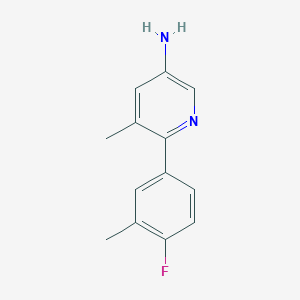
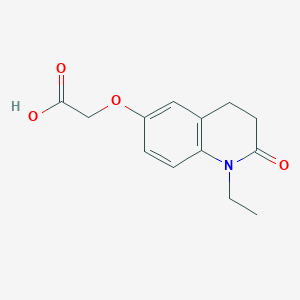
![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)

